molecular formula C18H16N6O2 B12157437 N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

Cat. No.: B12157437
M. Wt: 348.4 g/mol
InChI Key: MHDQRJMIFQYBEJ-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a complex organic compound that features both benzimidazole and triazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and triazole intermediates, which are then coupled through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the benzimidazole or triazole rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and triazole rings can bind to active sites, inhibiting the function of target proteins and disrupting biological pathways. This interaction can lead to various therapeutic effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-1-ylmethyl)aniline
  • N,N-diethyl-4-(5-nitro-1H-benzimidazol-1-yl)aniline
  • N,N-dimethyl-4-(5-nitro-1H-benzimidazol-1-yl)aniline
  • 3-(1H-benzimidazol-2-yl)aniline
  • 4-(1H-benzimidazol-2-yl)aniline

Uniqueness

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is unique due to its dual benzimidazole and triazole structure, which provides a versatile platform for various chemical modifications and biological interactions. This dual functionality enhances its potential as a therapeutic agent and a valuable tool in scientific research.

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[2-(1,2,4-triazol-4-yl)phenoxy]acetamide

InChI

InChI=1S/C18H16N6O2/c25-18(19-9-17-22-13-5-1-2-6-14(13)23-17)10-26-16-8-4-3-7-15(16)24-11-20-21-12-24/h1-8,11-12H,9-10H2,(H,19,25)(H,22,23)

InChI Key

MHDQRJMIFQYBEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)COC3=CC=CC=C3N4C=NN=C4

Origin of Product

United States

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